N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide: is a synthetic organic compound characterized by the presence of a thiophene ring, a trifluoromethoxy-substituted phenyl group, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxypropylamine, thiophene-3-carboxaldehyde, and 4-(trifluoromethoxy)aniline.
Step 1 Formation of Intermediate: The first step involves the reaction of 3-hydroxypropylamine with thiophene-3-carboxaldehyde under mild acidic conditions to form an imine intermediate.
Step 2 Reduction: The imine intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the corresponding amine.
Step 3 Coupling Reaction: The amine is then reacted with oxalyl chloride to form the oxalamide linkage. This step is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Step 4 Final Coupling: Finally, the product is coupled with 4-(trifluoromethoxy)aniline under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide would involve scaling up the above reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines and carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the phenyl ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and carboxylic acids.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the thiophene ring and trifluoromethoxy group suggests it could interact with biological targets in unique ways, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism by which N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exerts its effects is primarily through its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(3-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide: Lacks the thiophene ring and trifluoromethoxy group, resulting in different chemical and biological properties.
N1-(3-hydroxy-3-(furan-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide: Contains a furan ring instead of a thiophene ring, which can alter its reactivity and interaction with biological targets.
Uniqueness
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the combination of the thiophene ring and trifluoromethoxy group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c17-16(18,19)25-12-3-1-11(2-4-12)21-15(24)14(23)20-7-5-13(22)10-6-8-26-9-10/h1-4,6,8-9,13,22H,5,7H2,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABOLQUJINRGOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCC(C2=CSC=C2)O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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